molecular formula C20H20BrNO2 B302954 N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide

N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide

Cat. No. B302954
M. Wt: 386.3 g/mol
InChI Key: UHFLVTQEYSASSY-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide, also known as BRD-7929, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising effects in various scientific research studies, making it an important topic of interest in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide involves the inhibition of bromodomain-containing protein 4 (BRD4), which is a transcriptional regulator that plays a key role in the development and progression of cancer. By inhibiting BRD4, N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide prevents the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. Studies have shown that N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide inhibits the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for BRD4, making it a powerful tool for studying the role of this protein in various biological processes. However, one limitation of using N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are a number of future directions for research on N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide. One area of interest is in the development of new cancer therapies that target BRD4. Researchers are also interested in exploring the potential of N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide in the treatment of other diseases, such as inflammatory disorders. Additionally, there is ongoing research aimed at improving the pharmacokinetics of N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide, which could make it a more effective therapeutic agent.

Synthesis Methods

The synthesis of N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide involves the reaction of 4-bromoacetophenone with 3-bromoacrylic acid, followed by the reaction with 3-methylbutanoyl chloride and 4-aminobenzophenone. The resulting compound is then purified through recrystallization to obtain a high-purity sample.

Scientific Research Applications

N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide inhibits the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment.

properties

Product Name

N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide

Molecular Formula

C20H20BrNO2

Molecular Weight

386.3 g/mol

IUPAC Name

N-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl]-3-methylbutanamide

InChI

InChI=1S/C20H20BrNO2/c1-14(2)13-20(24)22-18-10-3-15(4-11-18)5-12-19(23)16-6-8-17(21)9-7-16/h3-12,14H,13H2,1-2H3,(H,22,24)/b12-5+

InChI Key

UHFLVTQEYSASSY-LFYBBSHMSA-N

Isomeric SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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